molecular formula C10H15BrNO3P B3132969 Diethyl ((5-bromopyridin-2-yl)methyl)phosphonate CAS No. 380893-73-2

Diethyl ((5-bromopyridin-2-yl)methyl)phosphonate

Cat. No.: B3132969
CAS No.: 380893-73-2
M. Wt: 308.11 g/mol
InChI Key: FXHRUJPAPFLBML-UHFFFAOYSA-N
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Description

Diethyl ((5-bromopyridin-2-yl)methyl)phosphonate is a chemical compound with the molecular formula C10H15BrNO3P and a molecular weight of 308.11 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl ((5-bromopyridin-2-yl)methyl)phosphonate typically involves the reaction of 5-bromopyridine-2-carbaldehyde with diethyl phosphite under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl ((5-bromopyridin-2-yl)methyl)phosphonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced products .

Scientific Research Applications

Diethyl ((5-bromopyridin-2-yl)methyl)phosphonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Diethyl ((5-bromopyridin-2-yl)methyl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, and can participate in various chemical reactions that alter the structure and function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl ((5-chloropyridin-2-yl)methyl)phosphonate
  • Diethyl ((5-fluoropyridin-2-yl)methyl)phosphonate
  • Diethyl ((5-iodopyridin-2-yl)methyl)phosphonate

Uniqueness

Diethyl ((5-bromopyridin-2-yl)methyl)phosphonate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. Compared to its analogs with different halogen atoms, the bromine-containing compound may exhibit different reactivity patterns and biological activities .

Properties

IUPAC Name

5-bromo-2-(diethoxyphosphorylmethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrNO3P/c1-3-14-16(13,15-4-2)8-10-6-5-9(11)7-12-10/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHRUJPAPFLBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=NC=C(C=C1)Br)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrNO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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